3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Catalog No.
S15884464
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Product Name

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

IUPAC Name

3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c9-7-10-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H2,9,10)

InChI Key

TVRKGAILEACUTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COC(=N2)N

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms. Its molecular formula is C7H12N2OC_7H_{12}N_2O, with a molecular weight of approximately 172.25 g/mol. The compound features a spiro arrangement, which contributes to its distinctive chemical properties and potential biological activities. This compound is part of a broader class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their diverse applications.

, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding sulfoxides or sulfones.
  • Reduction: Reduction reactions may be performed with reducing agents like sodium borohydride or lithium aluminum hydride, producing amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule, particularly at the nitrogen atom.

These reactions enable the modification of the compound for various synthetic applications and biological investigations.

Research indicates that 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine exhibits potential biological activities, particularly as an enzyme inhibitor or a ligand for biological receptors. Its unique structure allows it to interact with various molecular targets, which could lead to therapeutic applications in treating diseases such as cancer and infections . The mechanism of action often involves binding to active sites on enzymes, thereby inhibiting their catalytic functions.

The synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Appropriate precursors are subjected to cyclization under controlled conditions to form the spirocyclic structure.
  • Use of Solvents: Solvents such as dichloromethane or ethanol are commonly employed during the synthesis process.
  • Reflux Conditions: Many reactions are conducted under reflux to ensure complete conversion of starting materials into the desired product.

Industrial production may utilize techniques like continuous flow chemistry and automated synthesis for scalability and efficiency, alongside advanced purification methods such as chromatography and crystallization to achieve high purity levels .

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases.
  • Material Science: Used in the development of new materials and catalysts due to its unique chemical properties.
  • Biochemical Research: Serves as a building block for synthesizing more complex molecules and studying biochemical pathways .

Studies on 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine's interactions with biological targets have shown promising results. The compound's ability to inhibit specific enzymes makes it a valuable candidate for further research in drug development. Its interactions can be assessed through various biochemical assays that measure enzyme activity in the presence of the compound, providing insights into its potential therapeutic mechanisms .

Several compounds share structural similarities with 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
8-Ethyl-3-Oxa-1-Azaspiro[4.5]dec-1-en-2-AmineC10H18N2OC_{10}H_{18}N_2OContains an ethyl group; different substitution pattern
6-Ethyl-3-Oxa-1-Azaspiro[4.5]dec-1-en-2-AmineC9H16N2OC_{9}H_{16}N_2OSimilar structure but with variations in substituents
SpirotetramatC17H20N2OC_{17}H_{20}N_2OA spirocyclic compound with different functional groups and applications

The uniqueness of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amines lies in its specific spirocyclic architecture and the strategic placement of both oxygen and nitrogen atoms within the ring system, which imparts distinct chemical reactivity and biological properties not found in other similar compounds .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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